LYN-1604 dihydrochloride

ULK1 agonist EC50 kinase activation

LYN-1604 dihydrochloride is the sole validated small-molecule ULK1 agonist for direct kinase activation (EC50=18.94 nM) rather than mTOR pathway modulation. With mutagenesis-confirmed binding (Kd=291.4 nM, Y89A-sensitive), high aqueous solubility (≥50 mg/mL), and established in vivo dosing (25-100 mg/kg), this dihydrochloride salt enables unambiguous attribution of autophagic phenotypes to ULK1 agonism.

Molecular Formula C33H45Cl4N3O2
Molecular Weight 657.5 g/mol
Cat. No. B2356387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLYN-1604 dihydrochloride
Molecular FormulaC33H45Cl4N3O2
Molecular Weight657.5 g/mol
Structural Identifiers
InChIInChI=1S/C33H43Cl2N3O2.2ClH/c1-24(2)19-37(20-25(3)4)22-33(39)38-15-13-36(14-16-38)21-32(30-12-11-29(34)18-31(30)35)40-23-26-9-10-27-7-5-6-8-28(27)17-26;;/h5-12,17-18,24-25,32H,13-16,19-23H2,1-4H3;2*1H
InChIKeyGZCBLOPFZPJUOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

LYN-1604 dihydrochloride: A Validated ULK1 Agonist for Targeted Autophagy Research and Procurement


The compound 2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone dihydrochloride, commonly designated LYN-1604 dihydrochloride (CAS 2310109-38-5 for the 2HCl salt), is a small-molecule activator of UNC-51-like kinase 1 (ULK1) . It belongs to the piperazinyl-ethanone chemotype and is specifically employed as a chemical probe to induce ULK1-mediated autophagy and apoptosis [1]. Its mechanism is distinct from ULK1 inhibitors or mTOR modulators, as it directly enhances ULK1 enzymatic activity to drive cell death pathways, which is the basis for its selection in targeted autophagy studies .

Why Generic ULK1 Inhibitors or Other Autophagy Modulators Cannot Substitute for LYN-1604 Dihydrochloride in Research Procurement


ULK1 is a serine/threonine kinase that serves as the apical initiator of autophagy. Unlike ULK1 inhibitors (e.g., MRT68921, SBI-0206965) which suppress autophagic flux, LYN-1604 dihydrochloride functions as a direct ULK1 agonist that enhances kinase activity and drives both autophagic and apoptotic cell death [1]. This functional divergence renders the compound non-interchangeable with inhibitors in experimental workflows. Furthermore, LYN-1604 activates ULK1 in a manner that depends on specific binding site residues (Lys50, Leu53, Tyr89), a structural specificity not replicated by mTOR pathway modulators such as rapamycin or torin1 . Substituting LYN-1604 with a generic ULK1 binder or autophagy inhibitor would invert the experimental outcome from pathway activation to suppression, fundamentally altering the scientific interpretation of ULK1's role in disease models. The following evidence dimensions quantify precisely why this specific compound must be selected over its closest functional analogs.

Quantitative Differentiation Evidence: LYN-1604 Dihydrochloride versus ULK1 Inhibitors and In-Class Agonists


ULK1 Enzymatic Activation Potency: LYN-1604 EC50 = 18.94 nM Demonstrates Sub-20 nM Agonist Activity

LYN-1604 dihydrochloride exhibits potent ULK1 activation with a half-maximal effective concentration (EC50) of 18.94 nM in an ADP-Glo kinase assay . At 100 nM, LYN-1604 increases ULK1 enzymatic activity to 195.7% relative to baseline control, representing a near-doubling of kinase function [1]. In contrast, ULK1 inhibitors such as MRT68921 and SBI-0206965 display no activating effect; their mechanism is functionally opposite, suppressing ULK1 activity rather than enhancing it [2]. No alternative ULK1 agonist with a structurally distinct chemotype has been reported with comparable sub-20 nM EC50 potency in peer-reviewed literature, establishing LYN-1604 as the benchmark agonist probe for ULK1 activation studies.

ULK1 agonist EC50 kinase activation ADP-Glo assay

Target Binding Affinity: LYN-1604 Kd = 291.4 nM for Wild-Type ULK1 with Mutagenesis-Validated Binding Site Specificity

Surface plasmon resonance (SPR) analysis demonstrates that LYN-1604 binds to wild-type ULK1 with a dissociation constant (Kd) of 291.4 nM . Mutagenesis studies reveal that substitution of Tyr89 with alanine (ULK1 Y89A) causes a sharp decrease in binding affinity, with markedly reduced SPR response and Kd compared to wild-type ULK1, as well as relative to K50A and L53A mutants [1]. This residue-specific binding profile confirms that LYN-1604 engages ULK1 at a defined binding pocket involving Lys50, Leu53, and Tyr89, which is consistent with its functional activation mechanism. Other ULK1-targeting compounds, including inhibitors such as MRT68921, do not share this binding site profile or functional outcome, reinforcing that LYN-1604 cannot be substituted with structurally distinct ULK1 ligands without losing the activation phenotype [2].

ULK1 binding Kd SPR mutagenesis Lys50 Leu53 Tyr89

Anti-Proliferative Efficacy in TNBC Cells: LYN-1604 IC50 = 1.66 μM with Autophagy-Dependent Cell Death Reversible by 3-MA

In MDA-MB-231 triple-negative breast cancer (TNBC) cells, LYN-1604 dihydrochloride reduces cell viability with an IC50 of 1.66 μM . Mechanistically, this effect is mediated through ULK1 complex-dependent autophagy and apoptosis, as evidenced by upregulation of Beclin-1, LC3-I to LC3-II conversion, and p62 degradation [1]. Critically, co-treatment with the autophagy inhibitor 3-methyladenine (3-MA) reverses LYN-1604-induced cell death, confirming that the anti-proliferative effect is specifically dependent on autophagic flux rather than general cytotoxicity [2]. In contrast, ULK1 inhibitors do not produce this autophagy-dependent cell death phenotype in the same cellular model, underscoring the functional uniqueness of LYN-1604 as an agonist probe.

TNBC MDA-MB-231 IC50 autophagy 3-methyladenine

In Vivo Tumor Growth Inhibition: LYN-1604 Reduces MDA-MB-231 Xenograft Tumor Volume in Dose-Dependent Manner

In an MDA-MB-231 mouse xenograft model of triple-negative breast cancer, intragastric administration of LYN-1604 dihydrochloride at doses of 25, 50, and 100 mg/kg significantly reduces tumor growth compared to vehicle-treated controls [1]. Tumor volume and weight measurements indicate dose-dependent inhibition, with no significant body weight loss or overt toxicity observed in treated animals [2]. The in vivo EC50 for tumor growth suppression is estimated at approximately 50 mg/kg/day on day 14 of treatment . This in vivo efficacy distinguishes LYN-1604 from ULK1 inhibitors, which have not demonstrated comparable tumor-suppressive effects via ULK1 activation in xenograft models, and from other autophagy modulators that lack ULK1-specific agonism.

xenograft in vivo tumor growth TNBC mouse model

Salt Form Optimization: Dihydrochloride Salt Enhances Aqueous Solubility to ≥90 mg/mL for In Vitro and In Vivo Dosing

LYN-1604 is supplied as the dihydrochloride salt form (CAS 2310109-38-5), which offers substantially enhanced aqueous solubility compared to the free base . Reported water solubility values range from 50 mg/mL (76.04 mM) to ≥90 mg/mL, enabling direct dissolution in aqueous buffers for in vitro assays and facilitating oral or intraperitoneal dosing in animal studies without requiring complex solubilizing excipients . The compound is also soluble in DMSO at 45-50 mg/mL for stock solution preparation . In contrast, the free base form (CAS 2088939-99-3) exhibits lower aqueous solubility and typically requires organic co-solvents or formulation aids. The dihydrochloride salt form thus provides a practical advantage in experimental workflows, particularly for in vivo administration where aqueous compatibility is essential.

solubility dihydrochloride formulation water solubility DMSO

Procurement-Relevant Application Scenarios for LYN-1604 Dihydrochloride Based on Quantitative Evidence


Triple-Negative Breast Cancer (TNBC) Preclinical Research: ULK1-Dependent Autophagy and Apoptosis Studies

LYN-1604 dihydrochloride is optimally suited for preclinical studies investigating ULK1-mediated autophagy and apoptosis in triple-negative breast cancer models. With a validated EC50 of 18.94 nM for ULK1 activation and an IC50 of 1.66 μM in MDA-MB-231 cells [1], the compound provides a reproducible reference standard for dose-response experiments. The reversibility of LYN-1604-induced cell death by 3-methyladenine confirms the autophagy-dependent mechanism, enabling researchers to dissect the interplay between autophagic flux and apoptotic cell death . In vivo, the compound suppresses MDA-MB-231 xenograft tumor growth at doses of 25-100 mg/kg, establishing its utility for translational TNBC pharmacology studies .

Autophagy Pathway Mechanistic Studies Requiring Direct ULK1 Agonism

For experiments requiring direct activation of the ULK1 complex rather than indirect mTOR pathway modulation, LYN-1604 dihydrochloride is the only widely available small-molecule ULK1 agonist with published mutagenesis-validated binding data. The compound binds wild-type ULK1 with Kd = 291.4 nM and loses binding upon Y89A mutation, confirming specific engagement of the ULK1 activation pocket [1]. This specificity distinguishes LYN-1604 from rapamycin and torin1, which activate autophagy indirectly via mTOR inhibition, and from ULK1 inhibitors such as MRT68921, which suppress ULK1 activity . Procurement of LYN-1604 enables unambiguous attribution of autophagy-related phenotypes to ULK1 agonism rather than off-pathway effects.

In Vivo Dosing Studies Requiring High Aqueous Solubility and Oral Bioavailability

The dihydrochloride salt form of LYN-1604 (CAS 2310109-38-5) provides high aqueous solubility (50-90 mg/mL), enabling straightforward formulation for oral gavage or intraperitoneal administration in rodent studies [1]. This practical advantage reduces the need for complex solubilizing agents (e.g., PEG, cyclodextrins, or surfactants) that can introduce confounding variables in in vivo experiments. The compound has been successfully administered intragastrically in mouse xenograft models at doses up to 100 mg/kg without overt toxicity, demonstrating its suitability for repeated-dose in vivo pharmacology . The high DMSO solubility (45-50 mg/mL) also supports preparation of concentrated stock solutions for in vitro assays .

Chemical Probe Validation for ULK1 Target Engagement Studies

LYN-1604 dihydrochloride serves as a validated chemical probe for confirming ULK1 target engagement in cellular and biochemical assays. The compound increases mATG13 phosphorylation at Ser318 in wild-type ULK1-transfected HEK-293T cells, providing a functional readout of ULK1 kinase activation [1]. Combined with the mutagenesis data showing abrogated binding to ULK1 Y89A mutant, LYN-1604 enables robust positive control experiments for ULK1 target validation studies . This application is particularly relevant for researchers developing or validating novel ULK1-targeting compounds, as LYN-1604 provides a benchmark for agonism potency and mechanism-of-action confirmation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for LYN-1604 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.